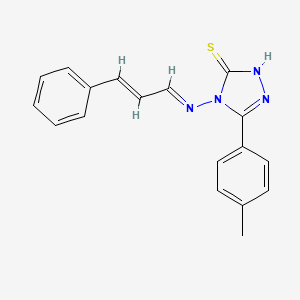![molecular formula C17H18N4OS B12005441 5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)
5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C17H18N4OS and a molecular weight of 326.423 g/mol . This compound is part of the 1,2,4-triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the reaction of 4-tert-butylphenylhydrazine with 2-furylmethylenemalononitrile under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoles .
Aplicaciones Científicas De Investigación
5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties due to the presence of the triazole ring.
Material Science: It is used in the development of luminescent materials and coordination polymers.
Agriculture: The compound’s derivatives are explored for their herbicidal and pesticidal activities.
Mecanismo De Acción
The mechanism of action of 5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to antifungal activity . Additionally, the compound can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-BR-BENZYLIDENE)AMINO)5-(4-TERT-BUTYL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE: Similar structure but with a bromine substituent.
5-(4-TERT-BUTYL-PH)-4-((4-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE: Contains a fluorine substituent.
Uniqueness
The uniqueness of 5-(4-TERT-BUTYL-PH)4-((2-FURYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its combination of the 2-furylmethylene and triazole moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H18N4OS |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18N4OS/c1-17(2,3)13-8-6-12(7-9-13)15-19-20-16(23)21(15)18-11-14-5-4-10-22-14/h4-11H,1-3H3,(H,20,23)/b18-11+ |
Clave InChI |
JGFIKWYPJYBTHS-WOJGMQOQSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)

![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)
![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
![[2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B12005388.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)


![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005412.png)

![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)
![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)
